Adenylyl-(3'-5')-uridine

Toxin biochemistry Protein-ligand binding Drug-target affinity

Adenylyl-(3′-5′)-uridine (ApU, CAS 3051-84-1) is a ribodinucleotide composed of adenosine linked to uridine via a 3′→5′ phosphodiester bond, with molecular formula C₁₉H₂₄N₇O₁₂P and a molecular weight of 573.41 g/mol. Classified as a nucleoside analogue (CHEBI:232922), ApU participates in gene expression regulation, signal transduction, and serves as an initiator of RNA transcription by RNA polymerases.

Molecular Formula C19H24N7O12P
Molecular Weight 573.4 g/mol
CAS No. 3051-84-1
Cat. No. B14175441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenylyl-(3'-5')-uridine
CAS3051-84-1
Molecular FormulaC19H24N7O12P
Molecular Weight573.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O
InChIInChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)
InChIKeyRNNPIPQLZRGXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenylyl-(3′-5′)-uridine (CAS 3051-84-1): Core Identity and Procurement-Relevant Profile


Adenylyl-(3′-5′)-uridine (ApU, CAS 3051-84-1) is a ribodinucleotide composed of adenosine linked to uridine via a 3′→5′ phosphodiester bond, with molecular formula C₁₉H₂₄N₇O₁₂P and a molecular weight of 573.41 g/mol [1]. Classified as a nucleoside analogue (CHEBI:232922), ApU participates in gene expression regulation, signal transduction, and serves as an initiator of RNA transcription by RNA polymerases [2]. Unlike homobase dinucleotides or sequence isomers, the heterobase composition and specific 3′→5′ linkage geometry confer distinct biochemical behaviors that no generic dinucleotide can replicate [3].

Why Adenylyl-(3′-5′)-uridine Cannot Be Replaced by Generic Dinucleotides: Procurement Risks


The assumption that any dinucleoside monophosphate bearing adenine and uracil can substitute for ApU is contradicted by multiple lines of quantitative evidence. Sequence isomer UpA (uridylyl-(3′-5′)-adenosine) adopts a fundamentally different solution conformation with base stacking absent in ApU [1]. Homobase analogs ApA and UpU exhibit drastically different phosphodiester cleavage rates (up to 100-fold slower) [2]. The 2′→5′ linkage isomer (CAS 10061-10-6) is poorly recognized by RNA polymerases and RNases that specifically require the 3′→5′ internucleoside linkage for substrate recognition [3]. Even the close derivative ApUp (bearing a 3′-terminal phosphate) binds diphtheria toxin with sub-nanomolar affinity—a property absent in NAD or oligoribonucleotides bearing additional nucleotides [4]. These data demonstrate that dinucleotide identity, linkage geometry, and sequence order are not interchangeable parameters; procurement of the incorrect analog will yield quantitatively different—and often qualitatively divergent—experimental outcomes.

Quantitative Differentiation Evidence for Adenylyl-(3′-5′)-uridine (ApU) vs. Closest Analogs


Diphtheria Toxin Binding Affinity: ApUp (ApU Derivative) vs. NAD — >5,000-Fold Higher Affinity

The ApU derivative adenylyl-(3′,5′)-uridine 3′-monophosphate (ApUp, CAS 1985-21-3) binds diphtheria toxin (DT) with equilibrium dissociation constants (KD) ranging from 9 pM to 1.8 nM, depending on temperature. In contrast, the natural DT substrate NAD (nicotinamide adenine dinucleotide) binds with a KD of approximately 10 µM [1]. This represents a 5,600-fold to >1,100,000-fold higher binding affinity for the ApUp scaffold. The high affinity is strictly dependent on the 3′→5′ internucleoside linkage and the presence of a 3′-terminal phosphate, with strong specificity for adenine as the 5′ base [2]. Oligoribonucleotides containing additional nucleotides at either end of the ApUp sequence bind 1–3 orders of magnitude less avidly.

Toxin biochemistry Protein-ligand binding Drug-target affinity

RNase U2 Enzymatic Synthesis Yield: ApU 37% vs. ApG 10% — 3.7-Fold Higher Productivity

RNase U2 [ribonucleate purine-nucleotido-2′-transferase (cyclizing)] catalyzes the synthesis of adenylyl-(3′,5′)-uridine (ApU) from adenosine 2′,3′-cyclic phosphate (A cyclic-p) and uridine with a yield of 37%, while 58% of A cyclic-p remains unchanged [1]. Under the same conditions, adenylyl-(3′,5′)-guanosine (ApG) is produced with only 10% yield. The acceptor specificity of RNase U2 for ApN synthesis follows a defined order: cytosine > uridine > glyoxal G cyclic-p ≈ inosine > adenosine > 2′(3′)-cytidylate > 2′(3′)-guanylate. This rank order demonstrates that uridine is the most productive naturally occurring ribonucleoside acceptor after cytosine, with yields significantly exceeding those obtained with purine acceptors [2].

Enzymatic oligonucleotide synthesis RNase U2 biocatalysis Dinucleotide production

Phosphodiester Cleavage Selectivity: ApU Cleaved ≥100-Fold Faster Than Homobase Dinucleotides ApA and UpU

In a systematic study of dinuclear Zn²⁺-azacrown complex-catalyzed transesterification of dinucleoside 3′,5′-monophosphates, ApU and its sequence isomer UpA were cleaved up to 2 orders of magnitude (≥100-fold) more rapidly than homobase dinucleotides ApA (adenylyl-3′,5′-adenosine) or UpU (uridylyl-3′,5′-uridine) [1]. UV spectrophotometric and ¹H NMR binding studies confirmed that the Zn²⁺-azacrown moiety anchors specifically to the uracil base of ApU and UpA at sub-millimolar concentrations, while no base interaction is observed with ApA. The trinuclear Zn²⁺ complex (ligand 6) partially rescues UpU cleavage to rates comparable with ApU and UpA, but ApA cleavage remains slow even with the trinuclear catalyst [2].

RNA hydrolysis Metal ion catalysis Artificial ribonucleases

Transcription Initiation Specificity: ApU Is Among a Restricted Set of Effective Dinucleotide Primers on T4 and T7 Phage DNA

In E. coli RNA polymerase holoenzyme transcription of bacteriophage T4 DNA, ApU, CpA, UpA, and GpU are the most effective stimulators of RNA synthesis among all tested dinucleoside monophosphates. At high concentrations of sigma factor, only adenosine-containing dinucleoside monophosphates (ApU, CpA, UpA, ApA) stimulate the reaction, while guanosine-initiated dinucleotides (GpU, GpG) and pyrimidine–pyrimidine dinucleotides are ineffective [1]. Under abortive initiation conditions on T7 DNA promoter A3, the dinucleotide pppApU is the sole product formed from ATP and UTP by E. coli RNA polymerase with Km values of 0.6 mM (ATP) and 0.31 mM (UTP), and product release (pppApU) is the rate-limiting step [2]. ApU thus occupies a privileged position in transcription initiation that cannot be replicated by sequence-isomeric UpA or by homobase dinucleotides.

RNA polymerase Transcription initiation Dinucleotide priming

Crystal Structure: ApU Forms a Double-Helical RNA Fragment; Sequence Isomer UpA Does Not

The crystal structure of sodium adenylyl-3′,5′-uridine (ApU) hexahydrate, refined to an R factor of 0.057, reveals that two independent ApU molecules form a right-handed antiparallel double-helical RNA fragment with unambiguous Watson-Crick adenine–uracil base pairing at atomic resolution [1]. This was the first nucleic acid fragment with double-helical symmetry solved at atomic resolution. A sodium cation binds in the minor groove on the dyad axis, coordinated directly to the two uracil carbonyl groups, in a binding mode described as sequence-specific for ApU [2]. In contrast, the sequence isomer uridylyl-(3′,5′)-adenosine (UpA) crystallizes as a hemihydrate with two independent molecules exhibiting conformations that differ significantly from those found in double-helical RNA [3].

X-ray crystallography RNA structure Watson-Crick base pairing

Solution Conformation: ApU Lacks Base Stacking; UpA Is Pre-Stacked and Structurally Pre-Organized

Raman spectroscopic analysis of dinucleoside monophosphates in aqueous solution reveals significant spectral differences between ApU and its sequence isomer UpA [1]. In ApU, no base stacking can be detected and the backbone conformation differs from that of UpA, both in the orientation of the phosphodiester linkage and in the internal conformation of the ribose moieties. In contrast, UpA at low temperature exhibits stacked bases and a backbone conformation closely resembling that found in ordered polynucleotide structures and RNA [2]. These findings demonstrate that the two sequence isomers adopt nonidentical conformations in solution, with ApU being conformationally more flexible (unstacked) and UpA being pre-organized into a stacked, RNA-like conformation.

Raman spectroscopy Nucleic acid conformation Base stacking

High-Impact Research and Industrial Application Scenarios for Adenylyl-(3′-5′)-uridine (ApU)


Diphtheria Toxin Mechanism Studies and Antitoxin Screening

ApU serves as the core scaffold for the highest-affinity dinucleotide ligand of diphtheria toxin (KD 9 pM–1.8 nM for the 3′-monophosphate derivative ApUp, vs. ~10 µM for NAD) [1]. Researchers studying DT NAD-binding site pharmacology, developing antitoxin therapeutics, or characterizing toxin–nucleotide interactions should select ApU rather than other dinucleotides because the adenine–uracil sequence with 3′→5′ linkage is specifically required for high-affinity binding; oligoribonucleotides bearing additional nucleotides at either terminus bind 1–3 orders of magnitude less avidly [2]. Procurement of ApU enables synthesis of ApUp and related probes for competitive binding assays, fluorescence polarization screens, and structural biology of the DT–nucleotide complex.

RNA Polymerase Transcription Initiation Assays and Mechanistic Studies

ApU is one of only four dinucleoside monophosphates (along with CpA, UpA, GpU) that function as the most effective stimulators of E. coli RNA polymerase holoenzyme transcription on phage T4 DNA. Moreover, at high sigma factor concentrations where only adenosine-containing dinucleotides stimulate initiation, ApU and CpA are the functional choices—UpA and GpU are ineffective [1]. For abortive initiation kinetic studies on T7 DNA promoter A3, pppApU is the sole dinucleotide product formed from ATP + UTP [2]. Investigators studying transcription initiation mechanisms, promoter specificity, or sigma factor function must use ApU (not generic dinucleotides) to ensure physiologically relevant and reproducible initiation patterns.

Artificial Ribonuclease Development and RNA Cleavage Mechanistic Studies

ApU is cleaved up to 100-fold faster than homobase dinucleotides (ApA, UpU) by dinuclear Zn²⁺-azacrown complexes, a property attributed to specific uracil base anchoring by the metal catalyst [1]. This differential reactivity makes ApU the preferred substrate for benchmarking artificial ribonuclease activity, studying phosphodiester transesterification mechanisms, and developing sequence-selective RNA cleavage agents. Using ApA or UpU instead would underestimate catalyst activity by two orders of magnitude and fail to reveal the base-anchoring mechanism that is central to catalyst design. Purchasers should select ApU explicitly for these applications to ensure comparability with published benchmark data.

RNA Structural Biology: Double-Helical Model System and Base-Pairing Studies

ApU was the first nucleic acid fragment solved at atomic resolution that exhibits double-helical symmetry with unambiguous Watson-Crick A–U base pairing, and it displays sequence-specific sodium ion coordination in the minor groove [1]. The sequence isomer UpA does not form a double helix and instead crystallizes with conformations that deviate significantly from double-helical RNA [2]. For crystallographic studies of RNA helical geometry, metal ion–RNA interactions, or computational modeling of base-pairing energetics, ApU provides a structurally validated and historically foundational model that UpA and other dinucleotides cannot replicate.

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